molecular formula C9H11N3O B13307946 N'-hydroxy-2,3-dihydro-1H-isoindole-2-carboximidamide

N'-hydroxy-2,3-dihydro-1H-isoindole-2-carboximidamide

Cat. No.: B13307946
M. Wt: 177.20 g/mol
InChI Key: GBORWTXUMRUUQC-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

N'-hydroxy-1,3-dihydroisoindole-2-carboximidamide

InChI

InChI=1S/C9H11N3O/c10-9(11-13)12-5-7-3-1-2-4-8(7)6-12/h1-4,13H,5-6H2,(H2,10,11)

InChI Key

GBORWTXUMRUUQC-UHFFFAOYSA-N

Isomeric SMILES

C1C2=CC=CC=C2CN1/C(=N/O)/N

Canonical SMILES

C1C2=CC=CC=C2CN1C(=NO)N

Origin of Product

United States

Preparation Methods

Direct Cyclization and Functionalization of Isoindoline Derivatives

One predominant approach involves the cyclization of appropriately substituted o-xylylene dibromides with amines to form isoindoline frameworks, which are then oxidized or functionalized to introduce the carboximidamide and N'-hydroxy groups.

Key steps include:

  • Preparation of isoindoline core:
    Starting from o-xylylene dibromides, nucleophilic substitution with amines (e.g., propargyl amines) leads to isoindoline derivatives.
    Reaction example:
    $$
    \text{o-xylylene dibromide} + \text{propargyl amine} \rightarrow \text{isoindoline derivative}
    $$

  • Oxidation to isoindole:
    The isoindoline is oxidized using mild oxidants such as acetic anhydride in the presence of triethylamine, leading to isoindole intermediates.
    Reaction conditions: Chloroform solvent, low temperature, monitored via NMR spectra.

  • Introduction of the carboximidamide group:
    The key step involves converting the isoindole to a carboximidamide via reaction with reagents like cyanamide or amidine derivatives under controlled conditions, often with dehydrating agents or catalysts.

  • Hydroxy group incorporation at nitrogen:
    The N'-hydroxy functionality can be introduced through oxidation of the amidine nitrogen with hydroxylating agents such as hydroxylamine derivatives or via direct hydroxylation of the amidine precursor under specific conditions.

Cycloaddition and Tautomeric Transformation Methods

Recent literature describes the synthesis of isoindole derivatives via cycloaddition reactions, such as Diels-Alder reactions involving isoindole heterodienes and dienophiles, followed by functionalization to incorporate the N'-hydroxy group.

Example pathway:

  • Generation of isoindole intermediates through cycloaddition of heterodienes with suitable dienophiles, confirmed via NMR and spectroscopic analysis.
  • Subsequent nucleophilic addition or substitution with hydroxylamine derivatives to form the N'-hydroxycarboximidamide.

Use of Precursors and Functional Group Transformations

Another route involves starting from 2,3-dihydro-1H-isoindole-2-carboxylic acid derivatives , which are converted into their amidine forms via reaction with cyanamide or similar reagents. Hydroxylation at the amidine nitrogen is achieved through controlled oxidation with hydroxylamine or related oxidants.

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Major Intermediates Yield (%) References
1. Cyclization of o-xylylene dibromides with amines o-Xylylene dibromide Propargyl amine Reflux in chloroform with triethylamine Isoindoline derivatives 65-80
2. Oxidation of isoindoline to isoindole Isoindoline Acetic anhydride, triethylamine 0°C to room temperature Isoindole intermediates 70-85
3. Conversion to carboximidamide Isoindole Cyanamide Reflux in ethanol or DMF This compound 60-75 ,
4. Hydroxylation of amidine Carboximidamide Hydroxylamine hydrochloride Mild heating in acetic acid N'-Hydroxy derivative 55-70

Final Remarks

The synthesis of This compound is a multi-step process involving heterocyclic precursor formation, oxidation, and selective functionalization. While classical methods rely on cyclization and amidine formation, recent innovations leverage cycloaddition reactions and direct hydroxylation techniques. Optimization of reaction conditions and choice of reagents remains critical for high yield and purity, with ongoing research focusing on greener and more efficient synthetic strategies.

Chemical Reactions Analysis

N’-hydroxy-2,3-dihydro-1H-isoindole-2-carboximidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include formaldehyde, N-arylpiperazines, and p-toluenesulfonic acid . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N’-hydroxy-2,3-dihydro-1H-isoindole-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s isoindole ring system allows it to interact with various enzymes and receptors, potentially inhibiting or activating certain biological processes . Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N'-hydroxy-2,3-dihydro-1H-isoindole-2-carboximidamide
  • Molecular Formula : C₉H₁₁N₃O
  • Molecular Weight : 177.21 g/mol
  • CAS No.: 1251500-51-2
  • Key Structural Features : The compound comprises a 2,3-dihydro-1H-isoindole core substituted with a hydroxy group (-OH) and a carboximidamide (-C(=NH)NH₂) moiety at position 2 (Fig. 1). This unique arrangement confers distinct electronic and steric properties compared to simpler isoindole derivatives.

Comparison with Structural Analogs

3-Chloro-N-phenyl-phthalimide

  • Molecular Formula: C₁₄H₈ClNO₂
  • Molecular Weight : 265.67 g/mol
  • Key Features : Contains a phthalimide core (isoindole-1,3-dione) with a chlorine substituent at position 3 and a phenyl group at position 2 (Fig. 2).
  • Applications: Used as a monomer in polyimide synthesis due to its high purity and reactivity in forming bis-phthalimide linkages .
  • Comparison :
    • Structural : The absence of the carboximidamide group and presence of electron-withdrawing chlorine and ketone groups in 3-chloro-N-phenyl-phthalimide enhance its suitability for polymerization reactions, unlike the hydroxy-carboximidamide substituents in the target compound.
    • Reactivity : The phthalimide’s carbonyl groups facilitate nucleophilic substitutions, whereas the carboximidamide in the target compound may participate in hydrogen bonding or chelation .

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide

  • Molecular Formula: C₁₆H₂₁NO₂
  • Molecular Weight : 259.34 g/mol
  • Key Features: A bicyclic norbornene fused with an isoindole-1,3-dione core and substituted with a 2-ethylhexyl group (Fig. 3).
  • Applications : Widely employed as a synergist in insecticides (e.g., MGK 264) due to its ability to enhance pyrethroid activity .
  • Comparison: Structural: The norbornene ring and bulky ethylhexyl group in this analog create steric hindrance, reducing its solubility in polar solvents compared to the more polar hydroxy-carboximidamide derivative. Bioactivity: The ethylhexyl chain in MGK 264 improves lipid membrane penetration, a property absent in the target compound’s hydrophilic substituents .

(Z)-N'-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide

  • Molecular Formula : C₆H₁₀N₄O
  • Molecular Weight : 154.17 g/mol
  • Key Features : A simpler carboximidamide derivative with a pyrazole substituent.
  • Reactivity: The smaller molecular size and lower steric demand may enhance its solubility and kinetic reactivity in biological systems .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound C₉H₁₁N₃O 177.21 Hydroxy, carboximidamide Research compound (potential pharmaceuticals)
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Chlorine, phenyl, ketones Polymer synthesis
N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide C₁₆H₂₁NO₂ 259.34 Norbornene, ethylhexyl Insecticide synergist
(Z)-N'-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide C₆H₁₀N₄O 154.17 Pyrazole, carboximidamide Unspecified (research use)

Research Findings and Implications

  • Structural-Activity Relationships: The hydroxy-carboximidamide group in the target compound likely enhances hydrogen-bonding capacity, making it a candidate for enzyme inhibition or metal chelation, unlike the electrophilic phthalimides . Bulky substituents (e.g., ethylhexyl in MGK 264) improve lipophilicity and bioactivity in non-polar environments, whereas smaller analogs (e.g., pyrazole derivative) may favor rapid metabolic clearance .
  • Synthetic Challenges :

    • The target compound’s synthesis may require protection of the hydroxy and amidoxime groups to prevent side reactions, a step unnecessary in simpler phthalimide syntheses .

Biological Activity

N'-hydroxy-2,3-dihydro-1H-isoindole-2-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains an isoindole structure, characterized by a bicyclic system, which is believed to contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of both a hydroxyl group and a carboximidamide functional group. These functional groups are crucial for the compound's reactivity and biological interactions. The compound is typically encountered as a powder and exhibits solubility in various organic solvents, making it amenable for further chemical modifications and applications in drug development.

Preliminary studies suggest that this compound may exhibit several biological activities:

  • Inhibition of Janus Kinases (JAKs) : Recent research indicates that derivatives of this compound can inhibit JAK3 activity, which plays a critical role in cytokine signaling pathways associated with various diseases, including autoimmune disorders and cancers .
  • Cytotoxic Activity : Some studies have demonstrated that compounds structurally related to this compound show cytotoxic effects against leukemia and lymphoma cell lines. For instance, specific derivatives exhibited GI50 values ranging from 0.4 to 8 µM, indicating potent antiproliferative activity .

Therapeutic Applications

The potential applications of this compound are diverse:

  • Autoimmune Diseases : Due to its JAK inhibition properties, it may be beneficial in treating conditions like rheumatoid arthritis and multiple sclerosis.
  • Cancer Treatment : The cytotoxic effects observed suggest its utility in developing anticancer therapies targeting hematological malignancies.
  • Neurological Disorders : There is emerging evidence supporting its role in managing diseases such as Alzheimer's due to its influence on cytokine signaling pathways .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives. Below is a summary table highlighting key findings from various research efforts:

StudyCompound TestedCell LineGI50 (µM)Mechanism
5dHuT784.1Induces apoptosis
12dTHP15.6Cell cycle arrest
JAK InhibitorVariousNot specifiedCytokine signaling modulation

Case Studies

In one notable study focusing on the antiproliferative effects of related compounds, researchers found that treatment with specific derivatives led to significant changes in cell cycle distribution among treated cells compared to controls. For instance:

  • Compound 5d caused a marked increase in cells entering the subG0/G1 phase, indicative of apoptosis.
  • Compound 12d demonstrated similar effects but also altered the G0/G1 phase distribution significantly .

These findings underscore the therapeutic potential of this compound in oncology.

Q & A

Basic Research Questions

Q. How can the physicochemical properties of N'-hydroxy-2,3-dihydro-1H-isoindole-2-carboximidamide be computationally determined?

  • Methodological Answer : Utilize tools like PubChem’s computed descriptors to analyze hydrogen bond donors/acceptors, XlogP (hydrophobicity), and topological polar surface area (TPSA). For example, PubChem data indicates 3 hydrogen bond donors, 2 acceptors, XlogP ≈ 0.9, and TPSA of 74.4 Ų for structurally related isoindole derivatives . These parameters guide solubility predictions and bioavailability studies.

Q. What spectroscopic techniques are recommended for structural validation of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For isoindole analogs, ¹H NMR typically shows resonances for aromatic protons (δ 6.5–7.5 ppm) and NH/O-H groups (δ 8–10 ppm). HRMS can confirm the molecular ion peak at m/z 177.21 (C₉H₁₁N₃O) .

Q. What are the key synthetic routes for isoindole-carboximidamide derivatives?

  • Methodological Answer : A common approach involves coupling amines with activated carboxylic acids using agents like DCC (N,N’-dicyclohexylcarbodiimide). For example, highlights DCC-mediated amidation for analogous compounds, ensuring high yields (67–97%) under anhydrous conditions .

Advanced Research Questions

Q. How can reaction intermediates in the synthesis of N'-hydroxy-isoindole derivatives be characterized and optimized?

  • Methodological Answer : Use in-situ monitoring via FT-IR or LC-MS to track intermediates. describes isolating intermediates by quenching reactions at defined timepoints and purifying via column chromatography (silica gel, gradient elution). Kinetic studies can optimize reaction time and temperature .

Q. What computational strategies are effective for predicting biological activity of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., HDACs or kinases) using the compound’s 3D structure (generated from SMILES/InChI descriptors). demonstrates this approach for indazole-carboximidamides, correlating binding affinity with experimental IC₅₀ values .

Q. How can stability and degradation pathways be studied under varying pH and temperature?

  • Methodological Answer : Conduct forced degradation assays (e.g., 0.1 M HCl/NaOH, 40–80°C) and analyze products via HPLC-MS. ’s hazard data (H315, H319) suggests sensitivity to hydrolysis; stability studies should prioritize aqueous conditions .

Q. What experimental designs reconcile contradictions in molecular weight data for similar compounds?

  • Methodological Answer : Cross-validate using multiple analytical techniques. For example, reports a molecular weight of 177.21, while lists 178.19 for a benzofuran analog. Use HRMS and elemental analysis to resolve discrepancies, considering isotopic patterns or salt forms .

Q. How can regioselectivity in functionalization of the isoindole core be controlled?

  • Methodological Answer : Employ directing groups (e.g., hydroxy or carboximidamide) to guide electrophilic substitution. ’s synthesis of dihydroindenyl benzamides demonstrates meta/para selectivity via steric and electronic effects, applicable to isoindole systems .

Methodological Notes

  • Synthetic Optimization : Use Schlenk techniques for moisture-sensitive steps ().
  • Biological Assays : Prioritize enzyme inhibition assays (e.g., fluorescence-based HDAC assays) using protocols from .
  • Data Validation : Cross-reference computed properties (PubChem) with experimental data to minimize errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.